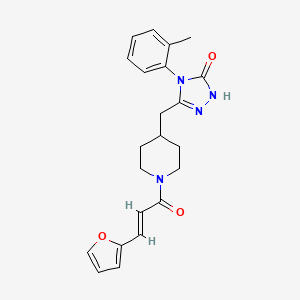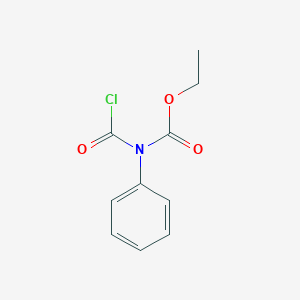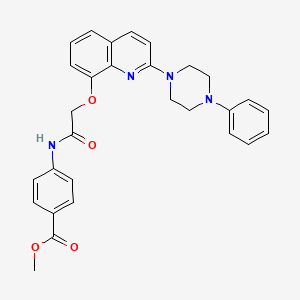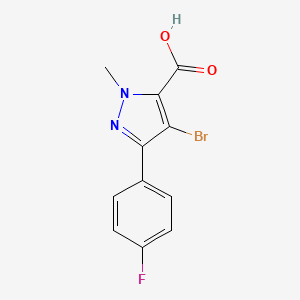![molecular formula C7H10Cl3FN2 B2926704 [(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride CAS No. 2044707-02-8](/img/structure/B2926704.png)
[(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride, also known as 2-CFH, is an organofluorine compound that is used in a wide range of scientific and industrial applications. It is a hydrazine derivative with a chlorine atom and a fluorine atom attached to the terminal carbon of a phenylmethyl group. It is a colorless, volatile liquid with a boiling point of 108.3 °C and a melting point of -102.3 °C. This compound is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of other compounds, such as dyes and surfactants.
Applications De Recherche Scientifique
Fluorescent Probes for Biological and Environmental Monitoring
[(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride and its derivatives have been utilized in the development of fluorescent probes for detecting hydrazine compounds in biological and environmental samples. These probes offer advantages such as low cytotoxicity, high sensitivity, and the ability to perform quantitative determinations and fluorescence imaging in various settings, including water systems, HeLa cells, and zebrafish (Zhu et al., 2019). Another application includes next-generation fluorescent probes for hydrazine, providing fast and intuitive fluorescence transformation for real-time sensing, soil analysis, and two-photon tissue imaging (Jung et al., 2019).
Synthesis and Cytotoxic Effects of Novel Derivatives
Research has also focused on synthesizing new derivatives involving [(2-Chloro-4-fluorophenyl)methyl]hydrazine and evaluating their cytotoxic effects against tumor cell lines. This includes the creation of novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives, which have shown promising results in inhibiting tumor cells more effectively than reference compounds like doxorubicin, without being cytotoxic to normal cells (Flefel et al., 2015).
Theoretical Studies on Structural and Reactivity Properties
Theoretical studies have explored the vibration, interaction, chemical reactivity, and stability of pharmaceutically active hydrazine derivatives. These studies provide insights into the increasing stability and decreasing reactivity of compounds, aiding in the understanding of molecular properties and their potential biological activities. Molecular docking and dynamics simulation studies have further affirmed the antitumor activity of these derivatives, suggesting their utility in future experimental validation and pharmaceutical development (Mary et al., 2021).
Potential CNS Agents
Some derivatives of [(2-Chloro-4-fluorophenyl)methyl]hydrazine have been synthesized and evaluated for potential neuroleptic activity, indicating the compound's relevance in developing novel classes of neuroleptics for treating conditions related to the central nervous system. This includes the investigation of compounds for their ability to inhibit exploratory activity, conditioned avoidance response, and self-stimulation response, suggesting antidopaminergic properties (Hino et al., 1988).
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)methylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2.2ClH/c8-7-3-6(9)2-1-5(7)4-11-10;;/h1-3,11H,4,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLRKYMUVWOICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl3FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(4-fluorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2926630.png)
![2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine](/img/structure/B2926634.png)


![2,4-Dimethyl-6-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2926640.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2926642.png)
![(2S,3S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2926644.png)